5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.13822480 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities. These compounds, including those related to the structure of "5-amino-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
A protocol has been developed for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce a protected version of triazole amino acids. This method, relevant to compounds like "this compound," facilitates the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold, offering a new avenue for drug discovery and development (Ferrini et al., 2015).
Antimicrobial Activity of Triazole Derivatives
Further research into 1,2,4-triazole derivatives has highlighted their potential in antimicrobial treatments. Mannich bases derived from these compounds demonstrated good activity against various microorganisms, suggesting their applicability in developing new antimicrobial agents (Fandaklı et al., 2012).
Exploration of Triazole Chemistry
Studies have delved into the chemistry of triazole compounds, revealing insights into their potential applications in creating novel materials or therapeutic agents. For instance, the Dimroth rearrangement of triazole derivatives opens pathways for synthesizing various biologically significant molecules (Sutherland & Tennant, 1971).
Antiavian Influenza Virus Activity
Benzamide-based 5-aminopyrazoles, related in structure to triazole carboxamides, have been synthesized and tested for their antiavian influenza virus activity, with several compounds showing significant antiviral activities. This research underscores the potential of triazole derivatives in antiviral therapy (Hebishy et al., 2020).
Properties
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-14-11-7-6-10-13(14)19-17(23)15-16(18)22(21-20-15)12-8-4-3-5-9-12/h3-11H,2,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLHYXMFVFUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.